1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic compound that features a combination of aromatic, piperazine, thiazole, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the piperazine moiety: The thiazole intermediate can be reacted with 1-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine-thiazole intermediate.
Introduction of the urea group: The final step involves the reaction of the piperazine-thiazole intermediate with 4-chlorophenyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea would depend on its specific biological target. Generally, it may interact with molecular targets such as receptors, enzymes, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea: Similar structure with a hydroxyl group instead of a methoxy group.
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-ethylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea: Similar structure with an ethyl group instead of a methoxy group.
Uniqueness
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-32-20-5-3-2-4-19(20)28-10-12-29(13-11-28)21(30)14-18-15-33-23(26-18)27-22(31)25-17-8-6-16(24)7-9-17/h2-9,15H,10-14H2,1H3,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWFVOXIPULAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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